

Application Notes and Protocols for IL-25 ELISA Assay

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Compound of Interest

Compound Name: LT25
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These application notes provide a detailed protocol and supporting information for the quantitative determination of Interleukin-25 (IL-25) in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family.[1] It plays a crucial role in the initiation and regulation of type 2 immune responses.[2] IL-25 is expressed by various cell types, including Th2 cells and epithelial cells.[1] It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][2] This signaling pathway is implicated in allergic inflammation and autoimmune diseases, making IL-25 a significant target for therapeutic drug development.[2] This document provides a comprehensive protocol for an IL-25 sandwich ELISA, a summary of typical assay performance, and a diagram of the IL-25 signaling pathway.

Principle of the Assay

The IL-25 sandwich ELISA is a quantitative immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for IL-25.[3][4] Standards and samples are pipetted into the wells, and any IL-25 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for IL-25 is added to the wells.[3][5] Following a wash to remove any unbound biotin-conjugated antibody, an avidin-horseradish peroxidase (HRP) conjugate is added.[3][5] After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-25 bound in the initial step. The color development is stopped, and the intensity of the color is measured.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available IL-25 ELISA kits. Note that these values are for guidance only, and users should refer to the specific kit manual for precise details.

Parameter	Human IL-25	Mouse IL-25
Detection Range	15.63 - 1000 pg/mL[6]	15.63 - 1000 pg/mL[4]
94 - 6000 pg/mL	7.82 - 500 pg/mL[5]	
Sensitivity	5.9 pg/mL	9.38 pg/mL[4]
41.8 pg/mL	3 pg/mL[5]	
18.75 pg/mL[7]	15.1 pg/mL[8]	
Sample Types	Serum, plasma, cell culture supernatants, tissue homogenates, cell lysates[9]	Serum, plasma, and other biological fluids[4]
Assay Time	~3.5 hours	~3.5 hours[4]
1.5 hours	1 hour (incubation)[8]	
Intra-assay Precision	CV% < 8%	CV% < 10%
Inter-assay Precision	CV% < 10%	CV% < 10%[3]

Experimental Protocol

This protocol is a representative example. Always follow the manufacturer's instructions provided with your specific ELISA kit.

Reagent Preparation:

- Bring all reagents and samples to room temperature before use.[10]
- Prepare 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water.[8][10]
- Reconstitute the Standard with Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation.[8][10]
- Prepare serial dilutions of the standard stock solution to create the standard curve.
- If using concentrated Biotinylated Detection Antibody and HRP Conjugate, dilute them to their working concentrations with their respective diluents.[3]

Assay Procedure:

- Add 100 μ L of each standard, blank, and sample to the appropriate wells of the microplate.[3]
- Cover the plate and incubate for 90 minutes at 37°C or as specified by the kit manual.[3]
- Aspirate or decant the solution from each well and wash the plate three to four times with 1X Wash Buffer.[3] Ensure complete removal of liquid at each step.
- Add 100 μ L of the working solution of Biotinylated Detection Antibody to each well.[3]
- Cover the plate and incubate for 60 minutes at 37°C.[3]
- Repeat the wash step as in step 3.
- Add 100 μ L of the working solution of HRP Conjugate to each well.[3]
- Cover the plate and incubate for 30 minutes at 37°C.[3]

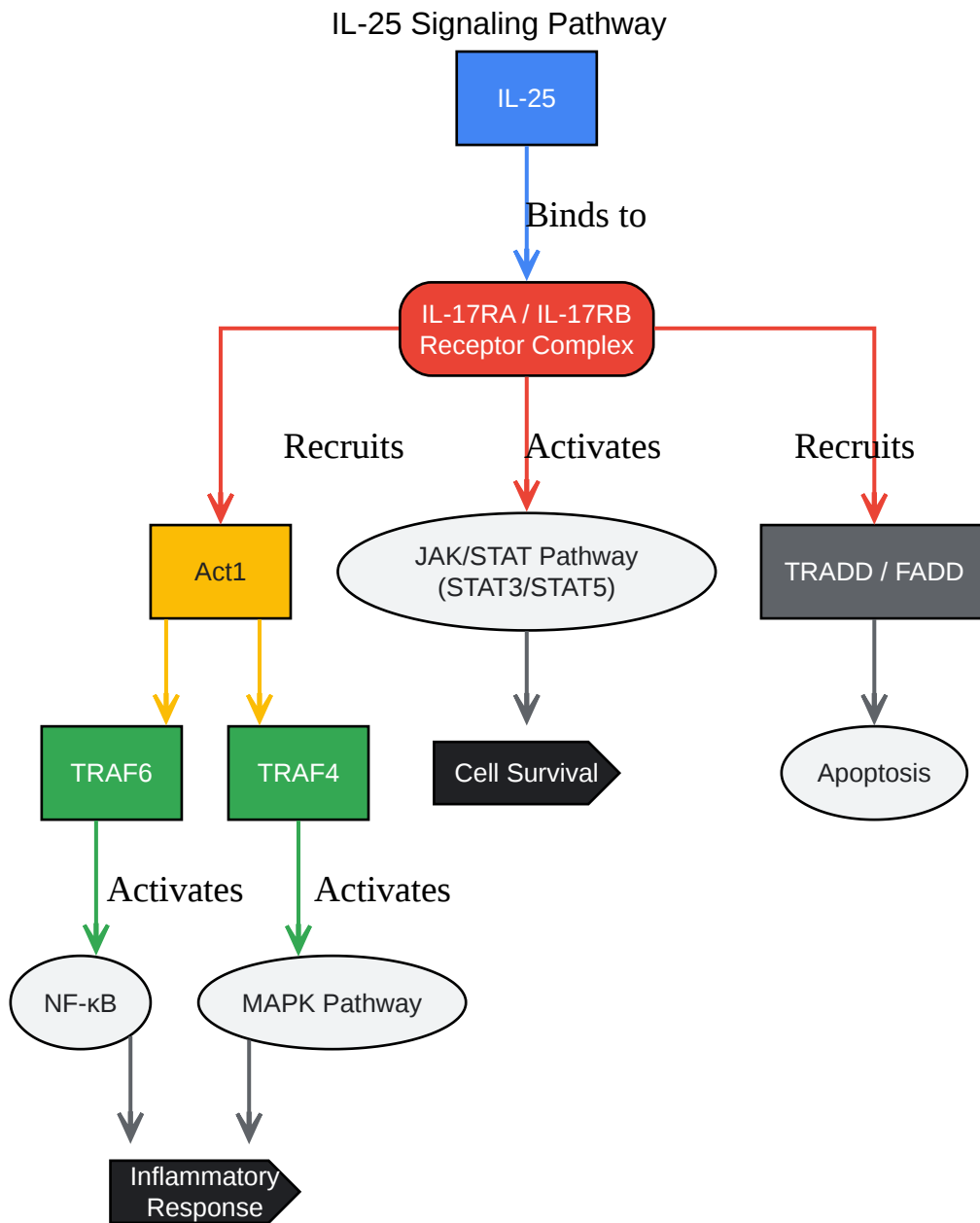
- Repeat the wash step, typically for five times.[3]
- Add 90 μ L of Substrate Reagent to each well.[3]
- Incubate the plate for 15-20 minutes at 37°C in the dark.[3][10]
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[3][10]
- Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.[3]

Data Analysis:

- Subtract the mean OD of the blank from the OD of all standards and samples.
- Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Interpolate the concentration of IL-25 in the samples from the standard curve and multiply by the dilution factor if applicable.

Visualizations

IL-25 Signaling Pathway

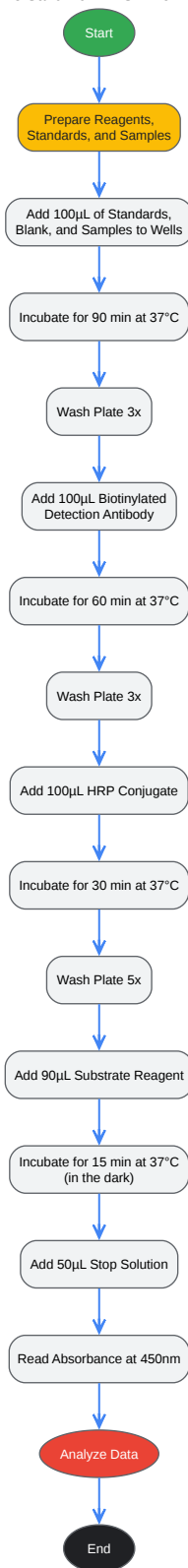


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Caption: IL-25 binds its receptor, initiating downstream signaling cascades.

IL-25 ELISA Experimental Workflow

IL-25 Sandwich ELISA Workflow



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Caption: A step-by-step workflow for the IL-25 sandwich ELISA protocol.

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